molecular formula C17H11N3O2 B6576861 (2Z)-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide CAS No. 325856-75-5

(2Z)-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B6576861
CAS RN: 325856-75-5
M. Wt: 289.29 g/mol
InChI Key: MHVGYLCZBHTKQE-UHFFFAOYSA-N
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Description

(2Z)-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide, also known as 2Z-CPC, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound, containing both a nitrogen and a carbon atom, that is related to chromene and isostere. 2Z-CPC has been used in various lab experiments, including those involving the synthesis of organic compounds, the study of biochemical and physiological effects, and the exploration of new applications.

Scientific Research Applications

(2Z)-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide has been used in various scientific research applications. It has been used as a starting material in the synthesis of other organic compounds, such as chromene derivatives and polycyclic aromatic compounds. It has also been used as a model compound for studying the biochemical and physiological effects of chromene-based compounds. Additionally, it has been used as a model compound for exploring new applications, such as in the development of new drugs and in the study of biological processes.

Mechanism of Action

The exact mechanism of action of (2Z)-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide is not yet known. However, it is believed that it may interact with certain proteins or enzymes in the body, which could lead to the biochemical and physiological effects observed in lab experiments. It is also possible that it may interact with certain receptors in the body, which could result in the observed effects.
Biochemical and Physiological Effects
(2Z)-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide has been studied for its potential biochemical and physiological effects. In lab experiments, it has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have a potential role in the regulation of cell proliferation and apoptosis. Additionally, it has been found to have a potential role in the regulation of metabolic processes, such as glucose metabolism.

Advantages and Limitations for Lab Experiments

The use of (2Z)-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide in lab experiments has several advantages. It is a relatively inexpensive and readily available compound, making it easy to obtain for use in experiments. Additionally, its synthesis is relatively simple, making it easy to synthesize for use in experiments. However, there are some limitations to its use in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are many potential future directions for (2Z)-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide research. One potential direction is to further explore its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be done to investigate its potential role in the regulation of metabolic processes. Additionally, further research could be done to explore its potential use in the development of new drugs or in the study of biological processes. Finally, further research could be done to investigate its potential use in the synthesis of other organic compounds.

Synthesis Methods

(2Z)-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide is synthesized by a two-step reaction involving the condensation of 2-cyanophenyl isocyanide and 2-hydroxy-3-chromene-carboxaldehyde. The first step involves the condensation of the two reactants in the presence of a base (e.g. sodium hydroxide) to form the imine intermediate. The second step involves the oxidation of the imine intermediate with a mild oxidizing agent (e.g. sodium hypochlorite) to form the desired product. The reaction can be carried out in aqueous or organic solvent.

properties

IUPAC Name

2-(2-cyanophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c18-10-12-6-1-3-7-14(12)20-17-13(16(19)21)9-11-5-2-4-8-15(11)22-17/h1-9H,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVGYLCZBHTKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3C#N)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide

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